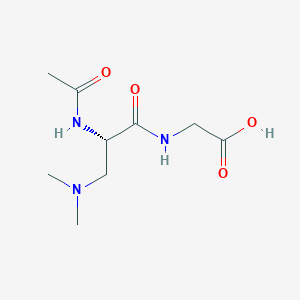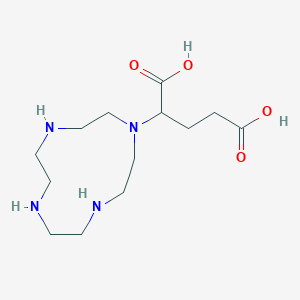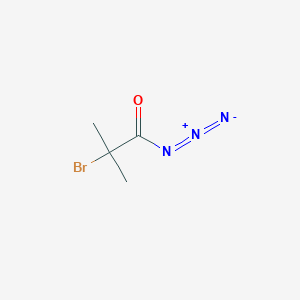
2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole is an organic compound with the molecular formula C11H10ClFN2O2 It is a derivative of benzoxazole, characterized by the presence of tert-butyl, chloro, fluoro, and isocyanato functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Introduction of Substituents: The tert-butyl, chloro, and fluoro groups are introduced through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and conditions to ensure selective substitution.
Isocyanate Formation: The isocyanato group is introduced by reacting the corresponding amine with phosgene or a phosgene equivalent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Addition: The isocyanato group can react with nucleophiles to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Electrophilic Addition: Reagents like alcohols, amines, and water can react with the isocyanato group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Substituted benzoxazoles with various functional groups.
Electrophilic Addition: Urea derivatives and related compounds.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanato group.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole involves its reactive functional groups. The isocyanato group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity makes it a valuable tool in biochemical studies and drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-4-chloro-6-fluoro-1,3-benzoxazole: Lacks the isocyanato group, making it less reactive.
2-tert-Butyl-4-chloro-6-fluoro-7-amino-1,3-benzoxazole: Contains an amino group instead of an isocyanato group, leading to different reactivity and applications.
2-tert-Butyl-4-chloro-6-fluoro-7-hydroxy-1,3-benzoxazole: Contains a hydroxy group, which can participate in hydrogen bonding and other interactions.
Uniqueness
The presence of the isocyanato group in 2-tert-Butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole makes it uniquely reactive compared to its analogs. This reactivity is particularly valuable in applications requiring covalent modification of target molecules.
Eigenschaften
CAS-Nummer |
650598-21-3 |
|---|---|
Molekularformel |
C12H10ClFN2O2 |
Molekulargewicht |
268.67 g/mol |
IUPAC-Name |
2-tert-butyl-4-chloro-6-fluoro-7-isocyanato-1,3-benzoxazole |
InChI |
InChI=1S/C12H10ClFN2O2/c1-12(2,3)11-16-8-6(13)4-7(14)9(15-5-17)10(8)18-11/h4H,1-3H3 |
InChI-Schlüssel |
LWIHGIQNTZZHQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC2=C(C=C(C(=C2O1)N=C=O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B12592979.png)






![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)

![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)

![2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]](/img/structure/B12593032.png)
